molecular formula C13H16ClN B14587626 2-(2-Methylpropyl)isoquinolin-2-ium chloride CAS No. 61306-51-2

2-(2-Methylpropyl)isoquinolin-2-ium chloride

Cat. No.: B14587626
CAS No.: 61306-51-2
M. Wt: 221.72 g/mol
InChI Key: MXNZNSYKCHGPOX-UHFFFAOYSA-M
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Description

2-(2-Methylpropyl)isoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline Isoquinoline and its derivatives are significant in organic and medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(2-Methylpropyl)isoquinolin-2-ium chloride, can be achieved through several methods:

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are designed to be environmentally friendly, reducing the need for external oxidants or transition metals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinolines .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)isoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 2-(2-Methylpropyl)isoquinolin-2-ium chloride.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.

Uniqueness

This compound is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable for various applications .

Properties

CAS No.

61306-51-2

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

2-(2-methylpropyl)isoquinolin-2-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-11(2)9-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1

InChI Key

MXNZNSYKCHGPOX-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

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